3-(5-甲基噻吩-3-基)吡咯烷

描述

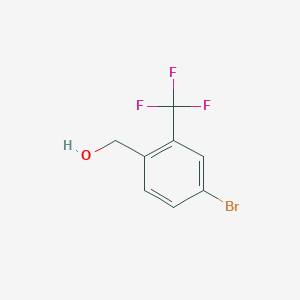

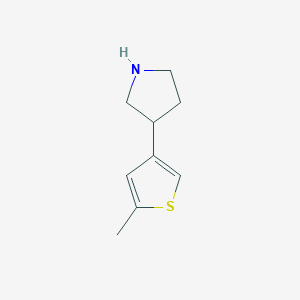

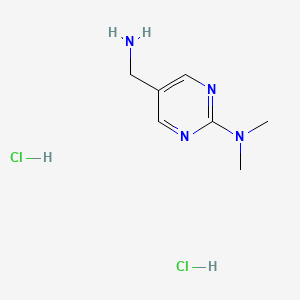

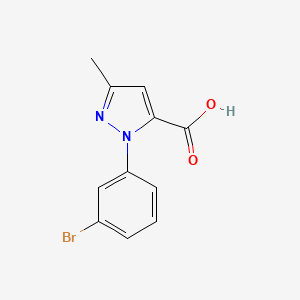

3-(5-Methylthiophen-3-yl)pyrrolidine is a chemical compound with the CAS Number: 1260842-14-5 . It has a molecular weight of 167.27 . The IUPAC name for this compound is 3-(5-methyl-3-thienyl)pyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-(5-Methylthiophen-3-yl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine-2,5-dione ring is linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment . The detailed physical and analytical data related to the synthesis are listed in the experimental section .Molecular Structure Analysis

The InChI code for 3-(5-Methylthiophen-3-yl)pyrrolidine is 1S/C9H13NS/c1-7-4-9(6-11-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3 . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .科学研究应用

Comprehensive Analysis of 3-(5-Methylthiophen-3-yl)pyrrolidine Applications:

Drug Discovery and Development

Pyrrolidine rings are a common feature in many pharmaceuticals due to their versatility and biological activity. The compound “3-(5-Methylthiophen-3-yl)pyrrolidine” could potentially be used in drug discovery as a scaffold for designing new molecules with specific pharmacological targets. For example, pyrrolidine derivatives have been studied for their binding conformation and potency towards specific receptors, such as the RORγt, which is involved in the regulation of genes associated with inflammation and autoimmune diseases .

Analgesic Properties

Compounds similar to “3-(5-Methylthiophen-3-yl)pyrrolidine” have been evaluated for their antinociceptive properties, which is the ability to reduce the sensation of pain. These compounds could be explored for their potential use in developing new analgesics, particularly for conditions like chemotherapy-induced peripheral neuropathy, a common side effect of cancer treatment that causes pain and numbness .

Anticonvulsant Activity

Pyrrolidine derivatives have shown promise as anticonvulsants, which are drugs used to prevent or treat seizures. The structural features of “3-(5-Methylthiophen-3-yl)pyrrolidine” may contribute to its efficacy in modulating neurological pathways that are involved in seizure activity. Studies on related compounds have demonstrated effectiveness in preclinical models of epilepsy .

Neuroprotective Effects

The neuroprotective effects of pyrrolidine derivatives are an area of interest due to their potential to protect nerve cells against damage from neurodegenerative diseases or injury. “3-(5-Methylthiophen-3-yl)pyrrolidine” could be investigated for its ability to modulate neuroprotective pathways and provide therapeutic benefits for conditions such as Alzheimer’s disease or stroke .

Modulation of Ion Channels

Ion channels play a crucial role in various physiological processes, and compounds that can modulate these channels are valuable in treating a range of disorders. Pyrrolidine derivatives have been assessed for their influence on voltage-gated sodium and calcium channels, which are important targets for drugs treating cardiovascular and neurological disorders .

Interaction with GABA Transporters

GABA transporters (GAT) are involved in the reuptake of the neurotransmitter GABA from the synaptic cleft. Compounds like “3-(5-Methylthiophen-3-yl)pyrrolidine” could be explored for their potential to interact with GAT, thereby modulating GABAergic neurotransmission and offering therapeutic options for anxiety, depression, and other psychiatric disorders .

Detoxification Processes

Some pyrrolidine derivatives have shown activity against receptors like pregnane X receptor (PXR), which upregulates proteins involved in detoxification and clearance of foreign substances from the body. Research into “3-(5-Methylthiophen-3-yl)pyrrolidine” could reveal its role in enhancing detoxification processes .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen … [IJMS | Free Full-Text | Synthesis, Anticonvulsant and … - MDPI](https://www.mdpi.com/1422-0067

属性

IUPAC Name |

3-(5-methylthiophen-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-7-4-9(6-11-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJNNRKQCVSHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)